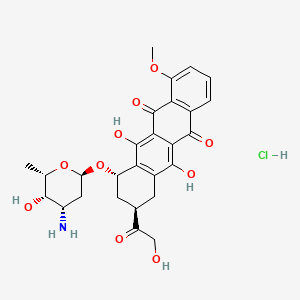
9-Deoxydoxorubicin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Deoxydoxorubicin hydrochloride is a derivative of doxorubicin, a well-known anthracycline antibiotic used primarily in cancer chemotherapy. This compound is structurally similar to doxorubicin but lacks the hydroxyl group at the 9th position, which can influence its pharmacological properties and toxicity profile. It is used in research to explore alternative cancer treatments with potentially reduced side effects compared to doxorubicin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Deoxydoxorubicin hydrochloride typically involves the modification of doxorubicin. The process includes selective reduction and deoxygenation steps to remove the hydroxyl group at the 9th position. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The final product is typically stored under controlled conditions to maintain its stability and efficacy.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the anthracycline ring system, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced further at various positions, potentially altering its pharmacological activity.
Substitution: Substitution reactions can occur at the amino group or the methoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced anthracycline derivatives.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
9-Deoxydoxorubicin hydrochloride is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Cancer Research: Used to study alternative chemotherapy agents with potentially lower cardiotoxicity compared to doxorubicin.
Pharmacological Studies: Helps in understanding the structure-activity relationship of anthracycline antibiotics.
Drug Development: Serves as a lead compound for developing new anticancer drugs with improved efficacy and safety profiles.
Biological Studies: Used to investigate the mechanisms of drug resistance in cancer cells.
Wirkmechanismus
The mechanism of action of 9-Deoxydoxorubicin hydrochloride is similar to that of doxorubicin. It intercalates into DNA, disrupting the function of topoisomerase II, an enzyme crucial for DNA replication and transcription. This leads to the generation of reactive oxygen species, causing DNA damage and apoptosis in cancer cells. The absence of the hydroxyl group at the 9th position may influence its interaction with molecular targets and reduce its cardiotoxicity.
Vergleich Mit ähnlichen Verbindungen
Doxorubicin: The parent compound, widely used in cancer chemotherapy.
Daunorubicin: Another anthracycline antibiotic with a similar mechanism of action.
Epirubicin: A derivative of doxorubicin with a different stereochemistry at the 4’ position.
Idarubicin: A synthetic analog with a modified structure to enhance its efficacy.
Uniqueness: 9-Deoxydoxorubicin hydrochloride is unique due to the absence of the hydroxyl group at the 9th position, which can influence its pharmacokinetics and toxicity profile. This modification aims to reduce the cardiotoxic effects commonly associated with doxorubicin while retaining its anticancer activity.
Eigenschaften
CAS-Nummer |
73027-02-8 |
|---|---|
Molekularformel |
C27H30ClNO10 |
Molekulargewicht |
564.0 g/mol |
IUPAC-Name |
(8R,10S)-10-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,11-dihydroxy-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C27H29NO10.ClH/c1-10-23(31)14(28)8-18(37-10)38-17-7-11(15(30)9-29)6-13-20(17)27(35)22-21(25(13)33)24(32)12-4-3-5-16(36-2)19(12)26(22)34;/h3-5,10-11,14,17-18,23,29,31,33,35H,6-9,28H2,1-2H3;1H/t10?,11-,14?,17+,18?,23?;/m1./s1 |
InChI-Schlüssel |
AVFNRVRIGJBENC-RYHPRDMPSA-N |
Isomerische SMILES |
CC1C(C(CC(O1)O[C@H]2C[C@@H](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O.Cl |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O.Cl |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


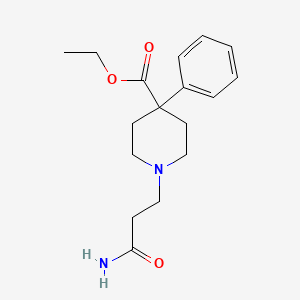

![(1S,2R,6R,8R)-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B3433980.png)


![(1R,5R,6S)-Ethyl 2-thia-bicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B3434013.png)
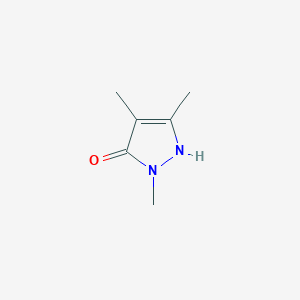
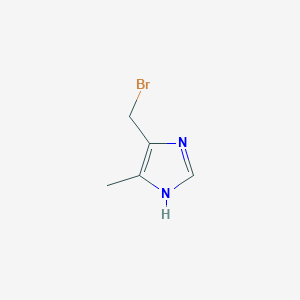

![2-chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide](/img/structure/B3434049.png)
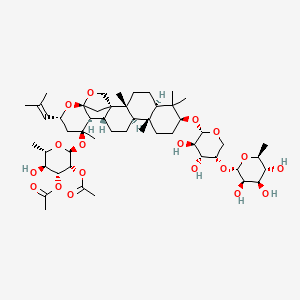
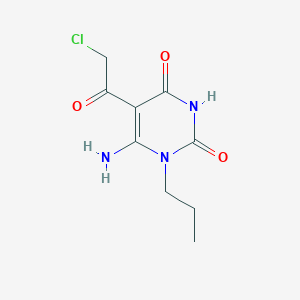
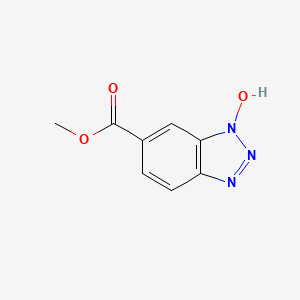
![[(4-Acetyl-2-fluorophenyl)thio]acetic acid](/img/structure/B3434073.png)
